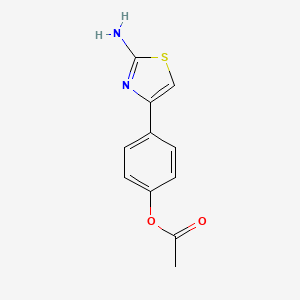

4-(4-Acetoxyphenyl)-2-aminothiazole

Description

Properties

IUPAC Name |

[4-(2-amino-1,3-thiazol-4-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7(14)15-9-4-2-8(3-5-9)10-6-16-11(12)13-10/h2-6H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXZUTQWKRTPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with α-Halo Ketones

A widely adopted method involves reacting 4-acetoxyphenyl acetophenone derivatives with thiourea in the presence of a halogenating agent. For example, iodine facilitates the formation of the thiazole ring by generating reactive α-iodo intermediates. In a representative procedure:

-

Trituration : Iodine (0.02 mol) and thiourea (0.04 mol) are ground with 4-acetoxyphenyl acetophenone (0.02 mol).

-

Cyclization : The mixture is heated in a water bath at 70°C for 8 hours, promoting nucleophilic attack by the thiourea sulfur on the carbonyl carbon.

-

Workup : The crude product is washed with aqueous sodium thiosulfate to remove excess iodine, followed by recrystallization in ethanol.

This method yields this compound with a reported purity >95%, as confirmed by HPLC.

Advanced Methodologies from Patent Literature

Chlorohydrocarbon-Mediated Synthesis

A patent by describes a high-yield process for analogous thiazole derivatives using 4-chloroacetoacetyl chloride and thiourea in chlorinated solvents. Key steps include:

-

Chlorination : Diketene is chlorinated in methylene chloride at -20°C to form 4-chloroacetoacetyl chloride.

-

Reaction with Thiourea : A suspension of thiourea in water is mixed with the chlorinated intermediate at 5–10°C, followed by gradual warming to 25–30°C to complete the reaction.

-

Isolation : The product is precipitated via cooling and purified by recrystallization.

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 5–10°C (initial) | Minimizes side reactions |

| Solvent | Methylene chloride | Enhances solubility |

| Thiourea:Halo-ketone Ratio | 1:1.2 | Maximizes conversion |

This method achieves a yield of 78.5% for related thiazoles, with the product demonstrating stability under ambient light.

Mechanistic Insights and Side Reactions

The formation of this compound proceeds through a Hantzsch thiazole synthesis mechanism:

-

Nucleophilic Attack : Thiourea attacks the α-carbon of the halo-ketone, displacing the halide.

-

Cyclization : Intramolecular dehydration forms the thiazole ring.

-

Aromatization : Elimination of water stabilizes the aromatic system.

Critical Considerations :

-

Acetoxy Group Stability : The ester group in 4-acetoxyphenyl substrates may hydrolyze under acidic or basic conditions. Neutral pH during workup (e.g., washing with water until pH 7) is essential.

-

Byproduct Formation : Overhalogenation or sulfone byproducts can occur if reaction times exceed 10 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

-

1H NMR (DMSO-d6) :

-

13C NMR :

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 151–152°C |

| Molecular Weight | 234.27 g/mol |

| Solubility | Ethanol, DMSO |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

The chlorohydrocarbon route offers superior scalability and yield but requires stringent temperature control. Cyclocondensation is preferable for small-scale synthesis with readily available reagents.

Industrial and Pharmacological Relevance

This compound serves as a precursor for antibiotics and anti-inflammatory agents. Its light stability and solubility profile make it suitable for formulation in oral dosage forms. Future research should explore catalytic methods to reduce iodine waste in cyclocondensation reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetoxyphenyl)-2-aminothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 4-(4-Acetoxyphenyl)-2-aminothiazole serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecular structures. Its thiazole ring and acetoxyphenyl group contribute to diverse reactivity patterns, making it suitable for various synthetic pathways.

Reactivity and Derivative Formation

- The compound can undergo oxidation to form sulfoxides and sulfones, reduction to yield dihydrothiazole derivatives, and substitution reactions leading to various thiazole and phenyl derivatives. These transformations are essential for developing new materials and pharmaceuticals.

Biological Activities

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating potential as an antibacterial agent .

Anticancer Potential

- The compound has shown promise in anticancer research. Studies reveal that derivatives of 2-aminothiazoles, including this compound, possess significant cytotoxicity against a range of cancer cell lines such as breast, lung, and leukemia cells. For example, certain derivatives have displayed nanomolar inhibitory activity against these cell lines .

Mechanism of Action

- The mechanism involves interaction with specific molecular targets like enzymes or receptors, potentially inhibiting or activating them to exert biological effects. This specificity is crucial for developing targeted therapies.

Medicinal Applications

Therapeutic Agent Exploration

- The compound is being explored for its potential as a therapeutic agent against diseases such as Alzheimer's disease (AD) by acting as an acetylcholinesterase inhibitor. This action helps reduce neuronal apoptosis caused by oxidative stress .

Immunosuppressive Effects

- Research indicates that derivatives of 2-aminothiazoles can inhibit the MyD88 signaling pathway, which is significant in autoimmune diseases and transplant rejection scenarios. This dual-targeting approach enhances their therapeutic profile .

Industrial Applications

Material Development

- In industrial contexts, this compound is used in the synthesis of dyes and pigments due to its structural properties. Its ability to form stable compounds makes it an attractive precursor in material science.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various 2-aminothiazole derivatives including this compound against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with low toxicity to normal cells, highlighting their potential in cancer therapy .

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects of the compound showed that it could inhibit acetylcholinesterase effectively, suggesting its application in treating neurodegenerative diseases like Alzheimer's disease. The study demonstrated significant improvement in cognitive function in animal models treated with this compound compared to controls .

Mechanism of Action

The mechanism of action of 4-(4-Acetoxyphenyl)-2-aminothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antiproliferative Activity

The antiproliferative activity of 2-aminothiazole derivatives is highly dependent on substituent patterns on the phenyl ring and the thiazole core. Key findings from comparative studies include:

Table 1: Antiproliferative Activity of 2-Aminothiazole Derivatives

- Acetoxyphenyl vs. Methoxy/Hydroxy Groups: The acetoxy group in this compound is less polar than hydroxyl (-OH) but more hydrolytically labile than methoxy (-OMe). While 10s (2,4-dimethoxy) demonstrates nanomolar potency, the acetoxy group may act as a prodrug, releasing a phenolic metabolite in vivo. However, acetylation at the N-position (e.g., 10v) reduces activity, suggesting steric or electronic hindrance at the amino group is detrimental .

- Halogenated Derivatives: Bromine or chlorine substituents (e.g., 4-(4-bromophenyl)-2-aminothiazole) enhance lipophilicity and intermolecular interactions, improving cell permeability and target binding .

Mechanistic Insights: Tubulin Polymerization Inhibition

The antiproliferative activity of many 2-aminothiazoles, including 10s, is linked to tubulin polymerization inhibition, a mechanism shared with combretastatin A-4 (CA-4). The acetoxy group’s steric bulk, however, may interfere with binding to the colchicine site, a key pocket for tubulin inhibitors .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: The acetyl group may undergo esterase-mediated hydrolysis in vivo, converting to a phenolic metabolite with altered activity or toxicity .

Biological Activity

4-(4-Acetoxyphenyl)-2-aminothiazole is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings.

Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNOS

- CAS Number : [B7725693]

This compound features a thiazole ring substituted with an acetoxyphenyl group, which is believed to enhance its biological activity through increased lipophilicity and interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a potential for this compound to inhibit bacterial growth through mechanisms such as enzyme inhibition and membrane disruption .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- In Vitro Studies : Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colorectal cancer) cells. These studies suggest that modifications in the thiazole structure can significantly influence their efficacy against specific cancer types .

- Mechanism of Action : The proposed mechanism involves the interaction of the thiazole moiety with cellular targets, leading to apoptosis in cancer cells. This may occur through the modulation of signaling pathways associated with cell growth and survival .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activities associated with this compound:

The biological activity of this compound is attributed to its ability to interact with key enzymes and receptors within cells. The acetoxy group may facilitate better membrane permeability, allowing for more effective intracellular action. Additionally, the thiazole ring can participate in electron transfer reactions, further influencing its biological effects .

Q & A

Q. What are the common synthetic routes for 4-(4-Acetoxyphenyl)-2-aminothiazole, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A microwave-assisted method involves condensing 2-hydroxy-5-chloro acetophenone with 4-(p-hydroxyphenyl)-2-aminothiazole under controlled irradiation, yielding Schiff base ligands with reduced reaction time . Traditional methods include refluxing thiourea derivatives with α-haloketones (e.g., bromine-mediated cyclization of p-acetophenone and thiourea in ethanol), achieving moderate yields (65%) after 12–18 hours . Optimizing solvent polarity (e.g., DMSO for enhanced solubility) and acid catalysis (glacial acetic acid) improves cyclization efficiency. Post-synthesis purification via water-ethanol recrystallization ensures product purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers observe?

Methodological Answer:

- Infrared (IR) Spectroscopy : Confirm the presence of the acetoxy group (C=O stretch at ~1740 cm⁻¹) and thiazole ring (C=N stretch at ~1600 cm⁻¹) .

- NMR Spectroscopy : In H NMR, the aromatic protons of the 4-acetoxyphenyl group appear as doublets (δ 6.8–7.3 ppm), while the thiazole C-NH resonates as a singlet (δ 5.2–5.5 ppm). C NMR should show the acetoxy carbonyl carbon at ~170 ppm .

- Mass Spectrometry : Parent ion peaks (e.g., m/z 446.2 for derivatives) confirm molecular weight, while fragmentation patterns validate structural integrity .

Q. What in vitro assays are typically employed to assess the biological activity of this compound derivatives?

Methodological Answer:

- Antioxidant Activity : Use DPPH radical scavenging assays and superoxide dismutase (SOD) activity measurements in liver homogenates to quantify free radical inhibition .

- Antitumor Screening : Employ MTT assays against human cancer cell lines (e.g., lung A549 or glioma U87) at concentrations of 10–100 μM. IC values are calculated using nonlinear regression models .

- Toxicity Profiling : Conduct acute toxicity studies in rodent models (e.g., LD determination) and Ames tests for mutagenicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound derivatives?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC values from multiple studies. Address outliers by re-evaluating compound purity (HPLC >95%) or solvent effects (DMSO vs. saline) .

- Dose-Response Validation : Repeat conflicting experiments with a wider concentration range (0.1–200 μM) to confirm activity thresholds .

Q. What strategies are effective for enhancing the thermal stability of this compound complexes, and how is decomposition kinetics analyzed?

Methodological Answer:

- Ligand Modification : Introduce electron-donating groups (e.g., -OCH) to the phenyl ring to stabilize metal complexes (e.g., Zr(IV) or UO(VI)) .

- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen at 10°C/min. Apply kinetic models (Broido, Freeman-Carroll) to calculate activation energy (E) and reaction order. First-order kinetics are typical for ligand dissociation .

- Compensation Effect Analysis : Plot ln(rate constant) vs. 1/T to identify isokinetic temperatures, confirming decomposition mechanisms .

Q. How does the introduction of electron-withdrawing groups at specific positions alter the antitumor efficacy of this compound, and what computational tools support these SAR studies?

Methodological Answer:

- Substituent Effects : Halogens (e.g., -Cl at C) enhance lipophilicity and membrane permeability, improving IC values by 2–3 fold in glioma models .

- Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or Src kinases .

- QSAR Studies : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .

Q. What are the advantages of transition metal-catalyzed methods over conventional approaches in synthesizing this compound derivatives?

Methodological Answer:

- Rhodium Catalysis : Enables carbenoid insertion/annulation with sulfoxonium ylides and thioureas, achieving regioselective thiazole ring formation at room temperature. This method reduces side products (e.g., imine byproducts) and improves yields (>80%) .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes vs. 18 hours) while maintaining or improving yield (75–85%) .

- Green Chemistry Metrics : Compare atom economy (e.g., 65% for conventional vs. 85% for catalytic methods) and E-factors to validate sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.